molecular formula C16H11F6NO B12482860 N,2-bis[3-(trifluoromethyl)phenyl]acetamide

N,2-bis[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12482860
M. Wt: 347.25 g/mol
InChI Key: BHAXTTNOGRQGMS-UHFFFAOYSA-N
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Description

N,2-bis[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of trifluoromethyl groups attached to phenyl rings. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,2-bis[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N,2-bis[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,2-bis[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can modulate the activity of enzymes by binding to their active sites, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-bis[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of two trifluoromethyl groups attached to phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C16H11F6NO

Molecular Weight

347.25 g/mol

IUPAC Name

N,2-bis[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F6NO/c17-15(18,19)11-4-1-3-10(7-11)8-14(24)23-13-6-2-5-12(9-13)16(20,21)22/h1-7,9H,8H2,(H,23,24)

InChI Key

BHAXTTNOGRQGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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